molecular formula C17H13FN4S B11260045 3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11260045
M. Wt: 324.4 g/mol
InChI Key: YLDLLMKSDOSXMN-UHFFFAOYSA-N
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Description

3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor . These diverse pharmacological activities make it a compound of interest for drug design and development .

Mechanism of Action

The mechanism of action of 3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactive profile . The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied.

Properties

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13FN4S/c18-14-8-6-13(7-9-14)15-11-23-17-20-19-16(22(17)21-15)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

YLDLLMKSDOSXMN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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